molecular formula C28H27NO7 B4127286 3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B4127286
M. Wt: 489.5 g/mol
InChI Key: GMJARVMPYSEEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis can vary, but common steps include:

    Formation of the Quinolinedicarboxylate Core: This step involves the cyclization of appropriate precursors to form the quinoline ring system.

    Introduction of the Benzodioxol Group:

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired structure, including methylation, benzylation, and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE can be compared with other similar compounds, such as:

    Quinoline Derivatives: These compounds share the quinoline core structure and may have similar chemical and biological properties.

    Benzodioxol Derivatives: These compounds contain the benzodioxol moiety and may exhibit similar reactivity and applications.

    Carboxylate Esters: These compounds contain the carboxylate ester functional group and may have similar synthetic and industrial applications.

The uniqueness of this compound lies in its combination of multiple functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-O-benzyl 6-O-methyl 4-(1,3-benzodioxol-5-yl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-15-11-19-25(26(30)22(15)27(31)33-3)24(18-9-10-20-21(12-18)36-14-35-20)23(16(2)29-19)28(32)34-13-17-7-5-4-6-8-17/h4-10,12,15,22,24,29H,11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJARVMPYSEEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(C(=C(N2)C)C(=O)OCC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 2
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3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
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3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 4
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3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 5
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3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE
Reactant of Route 6
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3-BENZYL 6-METHYL 4-(2H-1,3-BENZODIOXOL-5-YL)-2,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE

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